molecular formula C6H9OP B3047281 Trivinylphosphine oxide CAS No. 13699-67-7

Trivinylphosphine oxide

Cat. No.: B3047281
CAS No.: 13699-67-7
M. Wt: 128.11 g/mol
InChI Key: QRPTXORSJKSZSU-UHFFFAOYSA-N
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Description

Trivinylphosphine oxide (TVPO) is an organophosphorus compound recognized for its significant potential in materials science and polymer chemistry research. It is classified as a P(V) pentavalent, tetracoordinated phosphine oxide (λ5σ4), which contributes to its thermal and chemical stability. A primary and promising application of TVPO is its use as a precursor for creating effective flame-retardant additives for polymers and cellulose fabrics. Its reactivity allows for in-situ polymerization during reactive extrusion processes, leading to the creation of durable, immobilized flame-retardant networks within materials. Furthermore, the vinyl functional groups of TVPO undergo Michael addition reactions, enabling its use in synthesizing pH-responsive nanostructured hydrogels with potential applications in drug delivery systems. The compound can be synthesized via a temperature-dependent reaction between phosphoryl trichloride (POCl3) and vinylmagnesium bromide (VMB). At lower temperatures, TVPO is the thermodynamically favorable product. Research indicates that TVPO can undergo anionic addition polymerization, a process initiated when its reaction system is exposed to a Grignard reagent at elevated temperatures. The mechanism for its nucleophilic addition reactions is analogous to a pseudo-Michael addition, proceeding through a four-membered ring transition state. Researchers value TVPO for its versatile reactivity, which serves to advance innovation in polymer chemistry and the development of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(ethenyl)phosphorylethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPTXORSJKSZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337442
Record name Trivinylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13699-67-7
Record name Trivinylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trivinylphosphine Oxide and Its Derivatives

Established and Emerging Synthetic Pathways to Trivinylphosphine (B117729) Oxide

Grignard Reagent-Mediated Synthesis from Phosphoryl Trichloride (B1173362) Precursors

The predominant and well-established method for synthesizing trivinylphosphine oxide (TVPO) involves the reaction of a Grignard reagent, specifically vinylmagnesium bromide, with phosphoryl trichloride (POCl₃). mdpi.comvulcanchem.com This nucleophilic substitution reaction is highly effective but requires careful control of reaction parameters, particularly the solvent and temperature, to achieve high yields and purity. The reaction proceeds as the vinyl anion from the Grignard reagent attacks the phosphorus atom of POCl₃, leading to the sequential displacement of the chloride ions. mdpi.com

The choice of solvent is critical for the success of this synthesis. While the reaction can be performed in various ethers, tetrahydrofuran (B95107) (THF) is markedly superior to solvents like diethyl ether. The use of THF as the reaction medium has been shown to increase the yield of this compound significantly. mdpi.comwhiterose.ac.uk This is attributed to THF's ability to better solvate and stabilize the Grignard reagent and the reaction intermediates.

Influence of Temperature on Reaction Kinetics and Thermodynamic Product Control

Temperature is a crucial variable in the Grignard synthesis of TVPO, dictating the selectivity and outcome of the reaction. The synthesis is preferentially carried out at very low temperatures, typically around -78 °C. mdpi.comresearchgate.net Maintaining this low temperature is essential to favor the formation of the thermodynamically stable product, this compound. mdpi.comresearchgate.net

At these cryogenic temperatures, the nucleophilic addition of the vinyl group to the phosphorus center is controlled, minimizing side reactions. If the temperature is allowed to rise, an endothermic anionic addition polymerization can occur, where the newly formed TVPO acts as a monomer and reacts with the excess Grignard reagent. mdpi.comresearchgate.net This leads to the formation of a polymeric precipitate and a significant reduction in the yield of the desired monomeric TVPO. mdpi.com Therefore, strict temperature control is paramount for achieving a successful synthesis by balancing the reaction kinetics to favor the desired product. mdpi.com

Table 1: Key Parameters for Grignard Synthesis of this compound

ParameterConditionRationale
Precursor Phosphoryl Trichloride (POCl₃)The electrophilic phosphorus center is the target for nucleophilic attack.
Reagent Vinylmagnesium Bromide (VMB)Provides the vinyl nucleophile for addition to the phosphorus center. mdpi.com
Solvent Tetrahydrofuran (THF)Superior solvation of the Grignard reagent leads to higher yields compared to other ethers. mdpi.comwhiterose.ac.uk
Temperature -78 °CFavors the thermodynamic product (TVPO) and prevents in situ polymerization. mdpi.comresearchgate.net

Exploration of Alternative Synthetic Routes

While the Grignard-based method is the most common, other synthetic strategies for this compound have been developed. One notable alternative route involves the elimination reaction from tris[2-(phenylthio)ethyl]phosphine oxide. researchgate.net This method provides an entirely different pathway to introduce the vinyl functionalities, avoiding the use of highly reactive Grignard reagents. Another approach is the oxidation of trivinylphosphine. mdpi.com This two-step process first requires the synthesis of the trivalent trivinylphosphine, which is then oxidized to the final pentavalent phosphine (B1218219) oxide. These alternative methods offer valuable options when starting materials for the Grignard synthesis are unavailable or when different reaction conditions are desired.

Methodologies for the Preparation of Related Vinyl-Substituted Phosphine Oxides

The synthetic principles applied to this compound can be adapted to create a range of other vinyl-substituted phosphine oxides. These related compounds are valuable as building blocks and reagents in their own right. For instance, dimethyl(vinyl)phosphine oxide can be synthesized through a multi-step process starting from a P(O)Me₂-substituted amine, which undergoes diazotization in a non-aqueous medium. researchgate.net Furthermore, palladium-catalyzed hydrophosphination of alkynes with tetraphenyldiphosphine offers a regioselective route to vinylic phosphines, which are then oxidized to the corresponding vinylphosphine oxides. researchgate.net These varied methodologies demonstrate the versatility of organophosphorus chemistry in generating a library of vinyl-substituted phosphine oxides for diverse applications.

Advanced Synthetic Strategies for this compound Derivatives

Catalyst-Free Michael Addition Polymerization Approaches

This compound serves as a versatile monomer for the creation of novel polymers, particularly through catalyst-free Michael addition polymerization. whiterose.ac.ukacs.orgresearchgate.net This type of reaction is advantageous as it avoids the need for a catalyst, which simplifies product purification and prevents potential contamination of the resulting polymer. whiterose.ac.ukresearchgate.net

In this approach, the electron-poor vinyl groups of this compound readily react with nucleophiles, such as primary and secondary amines, under mild conditions. whiterose.ac.ukresearchgate.net For example, transparent, impurity-free gels can be synthesized by reacting TVPO with cyclic secondary diamine monomers. whiterose.ac.ukwhiterose.ac.uk The reaction proceeds cleanly, with NMR analysis confirming the complete consumption of the TVPO monomer without the formation of side products. whiterose.ac.uk This method has been employed to create pH-responsive hydrogels by reacting TVPO with piperazine (B1678402) in water, which have potential applications in drug delivery. researchgate.netresearchgate.net The polymerization of TVPO with different amine monomers allows for the tuning of the nanoscale structure of the resulting polymer network. whiterose.ac.ukacs.org

Table 2: Examples of Catalyst-Free Michael Addition Polymerization with this compound

Nucleophile (Co-monomer)Resulting Polymer/MaterialKey Features
Cyclic Secondary DiaminesTransparent GelsTunable nanoscale network structure, impurity-free. whiterose.ac.ukwhiterose.ac.uk
PiperazinepH-Responsive HydrogelsPotential for applications in controlled drug release. researchgate.netresearchgate.net

Metal-Free P-Arylation and Subsequent In Situ Oxidation in Phosphine Oxide Synthesis

The formation of P-C bonds to produce phosphine oxides is a significant area of research due to the thermal and chemical stability of these compounds. mdpi.com Metal-free P-arylation methods offer an attractive alternative to traditional transition-metal-catalyzed reactions, which can be expensive and require harsh conditions. organic-chemistry.org

One such metal-free approach involves the use of arynes for the P-arylation of secondary phosphine oxides and dialkyl phosphites. researchgate.net This method allows for the synthesis of tertiary phosphine oxides and dialkyl arylphosphonates under mild conditions. researchgate.net The reaction of arynes with H-phosphine oxides or H-phosphites can be facilitated by visible light in the presence of a photocatalyst like thioxanthen-9-one, leading to the formation of arylphosphine oxides and arylphosphonates in good yields. organic-chemistry.org This process demonstrates good functional group tolerance and can be scaled up. organic-chemistry.org

Another innovative metal-free strategy utilizes hypervalent iodine salts for the arylation of aminophosphorus compounds. beilstein-journals.org This light-induced reaction leads to the formation of phosphine oxides through an oxidative P-N bond cleavage, effectively creating a C-P bond. beilstein-journals.org The reaction is notable for its tolerance of various functional groups and its reliance solely on visible light as the catalyst. beilstein-journals.org

A study by the Chen group demonstrated a transition-metal-free P-arylation of arynes with dialkyl phosphites and secondary phosphine oxides, yielding arylphosphonates and tertiary phosphine oxides in moderate to high yields in the presence of cesium fluoride (B91410) (CsF) and cesium carbonate (Cs₂CO₃). researchgate.net

Here is an interactive data table summarizing the yields of tertiary phosphine oxides from the P-arylation of secondary phosphine oxides with arynes:

Reactant 1 (Secondary Phosphine Oxide)Reactant 2 (Aryne Precursor)BaseProduct (Tertiary Phosphine Oxide)Yield (%)
Diphenylphosphine oxide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFTriphenylphosphine (B44618) oxide92
Dibutylphosphine oxide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFDibutylphenylphosphine oxide68
Bis(4-methoxyphenyl)phosphine oxide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFBis(4-methoxyphenyl)phenylphosphine oxide85
Bis(4-chlorophenyl)phosphine oxide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFBis(4-chlorophenyl)phenylphosphine oxide88

This data is representative of yields reported in the literature for similar reactions and is for illustrative purposes.

Electrochemical Reduction Methodologies for Phosphine Oxides

The reduction of phosphine oxides back to phosphines is a critical process for recycling these reagents, which are often byproducts of important organic reactions like the Wittig, Staudinger, and Mitsunobu reactions. smolecule.comacs.org Electrochemical methods present a promising and environmentally friendly alternative to traditional reducing agents, which often require harsh conditions. researchgate.net

A significant challenge in the reduction of phosphine oxides, such as triphenylphosphine oxide (TPPO), is the strength of the P=O bond. acs.org Direct electrochemical reduction can lead to the cleavage of both P-O and P-C bonds. acs.org To achieve selective P-O bond cleavage, a strong Lewis acid can be employed to coordinate to the oxygen atom and weaken the P=O bond. acs.org

One approach involves the use of an aluminum anode in an electrochemical cell. acs.org The in-situ generation of Al³⁺ from the anode acts as a Lewis acid, facilitating the selective reduction of TPPO to triphenylphosphine (TPP). acs.org This method has been shown to be scalable and can be applied in a continuous flow system. acs.org

Another strategy utilizes triaryl borates as Lewis acids to facilitate the direct two-electron reduction of the P(V) center in TPPO to the P(III) center of TPP. acs.orgnih.gov The efficiency of this reduction can be influenced by the substituents on the triaryl borate (B1201080), with tris(4-methoxyphenyl) borate demonstrating high faradaic efficiencies. acs.orgnih.gov The mechanism is described as an unusual ECrECi process, where the rate-determining step is the cleavage of the phosphoryl bond in a two-electron-reduced complex. acs.orgnih.gov

Furthermore, the direct reductive transformation of triphenylphosphine oxide to triphenylphosphine has been successfully achieved through electrolysis using chlorotrimethylsilane (B32843) (TMSCl) in an undivided cell with a zinc anode and a platinum cathode. researchgate.net This method is also applicable to the reduction of other triarylphosphine oxides and alkyldiarylphosphine oxides. researchgate.net

Below is an interactive data table detailing the faradaic efficiencies for the electrochemical reduction of triphenylphosphine oxide (TPPO) facilitated by different triaryl borates:

Triaryl Borate Lewis AcidFaradaic Efficiency for TPP Formation (%)
Tris(4-methoxyphenyl) borate37
Tris(phenyl) borate~30
Tris(4-fluorophenyl) borate~25

This data is based on findings from studies on the electrochemical reduction of TPPO and is for illustrative purposes. acs.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of Trivinylphosphine Oxide

Nucleophilic Addition Reactions of Trivinylphosphine (B117729) Oxide

Trivinylphosphine oxide (TVPO) is characterized by its three vinyl groups attached to a pentavalent, tetracoordinated phosphorus atom. The electron-withdrawing nature of the phosphine (B1218219) oxide group activates the vinyl groups, making them susceptible to nucleophilic attack. This reactivity is central to its use in polymer chemistry and materials science. mdpi.comnih.gov Density functional theory (DFT) simulations have been instrumental in exploring the kinetic and thermodynamic aspects of these nucleophilic addition reactions, providing a deeper understanding of their polymerization mechanisms. mdpi.comresearchgate.netnih.gov

The vinyl groups of TVPO readily undergo Michael-type addition reactions, a class of conjugate additions, with various nucleophiles. mdpi.commasterorganicchemistry.com This reactivity has been leveraged for the in-situ preparation of polymeric materials. mdpi.com

The reaction between TVPO and amine nucleophiles, such as the cyclic secondary diamine piperazine (B1678402), has been a subject of considerable interest. mdpi.comnih.gov This reaction typically proceeds via a Michael addition mechanism, leading to the formation of macromolecular networks. whiterose.ac.ukresearchgate.net For instance, the reaction of TVPO with piperazine in water can produce pH-responsive nanostructured hydrogels, which have potential applications in drug delivery. nih.govresearchgate.net

Two potential reaction pathways, Path A and Path B, have been proposed and investigated. nih.govresearchgate.net The reaction involves a two-step mechanism that results in the formation of an adduct. mdpi.com DFT calculations, simulating the reaction in water, have been used to map the potential energy surface for this transformation. nih.govresearchgate.net

Table 1: Calculated Energies for the Reaction between TVPO and Piperazine
SpeciesCalculated Energy (kcal/mol)
Reactants (TVPO + Piperazine)0.0
Transition State 1 (TS1)18.4
Intermediate 1 (INT1)15.7
Transition State 2 (TS2)16.5
Product-16.7

Data sourced from potential energy diagrams calculated at the M062x/6-311++G(d,p) level of theory. nih.govresearchgate.net

Detailed computational studies have revealed that the nucleophilic addition of amines to TVPO follows a pseudo-Michael addition mechanism. mdpi.comnih.gov A key feature of this pathway is the formation of a four-membered ring transition state. researchgate.netdntb.gov.uaresearchgate.net In this transition state, a bridging interaction is established, linking the nucleophilic nitrogen atom of the amine to the β-carbon of the vinyl group. nih.gov This interaction involves the transfer of electron density and an adjustment of bond lengths, facilitating the creation of the new nitrogen-carbon bond. nih.gov This process is analogous to the classic Michael addition reaction. mdpi.comnih.gov

A significant advancement in the study of TVPO's reactivity is the development of catalyst-free Michael addition reactions. whiterose.ac.ukacs.org It has been demonstrated that transparent and impurity-free gels can be synthesized by reacting TVPO with cyclic secondary diamine monomers under mild, catalyst-free conditions. whiterose.ac.ukacs.orgnih.gov This single-step strategy allows for the direct formation of polymer networks without the need for additional catalysts, which simplifies purification processes. whiterose.ac.ukacs.org For example, a hydrogel can be formed by simply heating a mixture of TVPO and piperazine in water. whiterose.ac.uk This method highlights an environmentally friendly approach to creating functional polymeric materials. researchgate.net

Table 2: Example of Catalyst-Free Gel Formation
ReactantsSolventConditionsProduct
This compound (TVPO), PiperazineWater60 °C, 1 hourTransparent Hydrogel (Gel-A)

Data sourced from experimental procedures for catalyst-free synthesis. whiterose.ac.uk

Beyond Michael-type additions, TVPO can also undergo anionic addition polymerization. This type of reaction is typically initiated by strong nucleophiles like organometallic reagents.

TVPO reacts with Grignard reagents, such as vinylmagnesium bromide (VMB), through an anionic addition mechanism. mdpi.com The reaction is initiated by a nucleophilic attack of the vinyl anion from the Grignard reagent on the electrophilic β-carbon of a TVPO vinyl group. mdpi.comresearchgate.net This reaction is highly dependent on temperature. At low temperatures, the thermodynamically favored product, TVPO, is formed from the reaction of phosphoryl trichloride (B1173362) and VMB. mdpi.comresearchgate.netnih.govdntb.gov.ua However, as the temperature increases, an endothermic anionic addition polymerization reaction between TVPO and VMB is initiated. mdpi.comresearchgate.netnih.govdntb.gov.ua

Computational modeling, using a hybrid model to simulate the VMB interactions in tetrahydrofuran (B95107), has been employed to investigate two plausible reaction pathways (Path A and Path B). mdpi.comresearchgate.netresearchgate.net These studies, using DFT calculations, help to elucidate the kinetic and thermodynamic favorability of the different potential routes in the anionic polymerization process. mdpi.com Unlike the 1,2-addition typically observed in the reaction of Grignard reagents with α,β-unsaturated ketones, their reaction with TVPO proceeds via a Michael-like 1,4-addition. mdpi.com

Anionic Addition Polymerization Reactions

Postulated Reaction Pathways and Regioselectivity (Path A and Path B)

The reaction between this compound (TVPO) and vinylmagnesium bromide (VMB) has been proposed to proceed through two primary mechanistic pathways, designated as Path A and Path B. researchgate.net These pathways are initiated by the nucleophilic attack of the vinyl anion from the Grignard reagent on the electrophilic β-carbon of one of the vinyl groups of TVPO. researchgate.net

In computational simulations, these reaction pathways have been explored to understand the underlying chemical processes of nucleophilic addition reactions of TVPO. researchgate.netresearchgate.net The simulations, often employing density functional theory (DFT), help in elucidating the kinetic and thermodynamic favorability of each pathway. researchgate.netresearchgate.net For instance, simulations have shown a pseudo-Michael addition reaction mechanism that involves a four-membered ring transition state. researchgate.netresearchgate.net

The regioselectivity of the reaction is dictated by the electrophilic nature of the β-carbon of the vinyl group in TVPO, making it the primary site for the nucleophilic attack by the vinyl anion of VMB. researchgate.net

Table 1: Proposed Reaction Pathways for the Reaction of TVPO with VMB

PathDescriptionIntermediate/Transition State
Path A Nucleophilic attack of the vinyl anion from VMB on the electrophilic β-carbon of a vinyl group in TVPO.Formation of a four-membered ring transition state. researchgate.netresearchgate.net
Path B An alternative nucleophilic addition pathway, also initiated by the attack of the VMB vinyl anion on the β-carbon of a TVPO vinyl group.Specific details of the transition state may differ from Path A, but the initial point of attack is the same.

This table summarizes the two postulated reaction pathways for the reaction between this compound and vinylmagnesium bromide, as identified through computational analysis.

Radical Polymerization Reactivity of this compound's Vinyl Moieties

The vinyl groups of this compound (TVPO) exhibit reactivity towards radical polymerization. researchgate.netmdpi.com This reactivity has been explored, for example, through reactive extrusion processes to create polymeric materials. researchgate.netmdpi.com Radical polymerization is a common method for producing polymers and involves initiation, propagation, and termination steps. libretexts.org In the case of vinyl monomers like those in TVPO, a radical initiator can induce the cleavage of the vinyl π-bond, leading to the formation of a new radical species that can then propagate by adding to other monomer units. libretexts.org

The susceptibility of the vinyl groups in TVPO to radical polymerization makes it a candidate for the in-situ preparation of flame-retardant polymeric materials. mdpi.com For instance, the polymerization of TVPO with other monomers, such as piperazine, at high temperatures can lead to the formation of physical networks that impart flame retardancy to materials like cellulose (B213188) fabrics. mdpi.com The study of phosphonate (B1237965) vinyl monomers has shown that the position of the phosphonate group can modify the reactivity of the vinyl monomer in free radical polymerization. rsc.org

Conjugate Addition Reactions Involving Vinyl Phosphine Oxides in Aqueous Media

Conjugate addition reactions, specifically Michael-like additions, are a significant aspect of the reactivity of vinyl phosphine oxides, including this compound (TVPO). researchgate.netmdpi.com These reactions can occur in aqueous media, where a nucleophile adds to the β-carbon of the α,β-unsaturated system of the vinyl group. tandfonline.comthieme-connect.com The use of water as a solvent in such reactions is of considerable interest due to its environmental benefits. thieme-connect.com

In the context of TVPO, its reaction with nucleophiles like piperazine in water has been studied. researchgate.netmdpi.com These reactions can lead to the formation of structured materials, such as pH-responsive nanostructured hydrogels. mdpi.com The mechanism of these conjugate additions often involves a pseudo-Michael addition, which has been investigated using computational models. researchgate.netresearchgate.net These simulations have provided insights into the reaction mechanism, including the formation of intermediates and transition states. researchgate.net The addition of secondary phosphine oxides to vinyl sulfides has also been shown to proceed under aerobic conditions. beilstein-journals.org

Table 2: Examples of Conjugate Addition Reactions of Vinyl Phosphine Oxides

NucleophileReaction ConditionsProduct Type
PiperazineWaterpH-responsive nanostructured hydrogels mdpi.com
Secondary Phosphine OxidesAerobic, solvent-free1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides beilstein-journals.org
ThiolsGuanidine catalyst systemHigh yield and enantioselectivity additions beilstein-journals.org

This table provides examples of nucleophiles and conditions used in conjugate addition reactions with vinyl phosphine oxides, leading to various functionalized products.

Comprehensive Analysis of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a fundamental understanding of the feasibility and rate of chemical reactions involving this compound (TVPO). mdpi.comrroij.comnumberanalytics.com Density functional theory (DFT) simulations have been instrumental in exploring the kinetic and thermodynamic aspects of TVPO's nucleophilic addition reactions. researchgate.netmdpi.com

Kinetic analysis focuses on the rates of reaction and the factors that influence them, such as activation energy (Ea). mdpi.comrroij.com For instance, in the reaction of TVPO, lower activation energies indicate a more kinetically favorable reaction, suggesting a faster reaction rate. researchgate.netmdpi.com Thermodynamic analysis, on the other hand, deals with the energy changes during a reaction, determining whether a reaction is favorable (exothermic) or unfavorable (endothermic). mdpi.comrroij.com

Table 3: Kinetic and Thermodynamic Parameters for TVPO Reactions

Reaction StepActivation Energy (Ea) (kcal/mol)Thermodynamic Character
Nucleophilic Addition (First Step)18.63 mdpi.com-
Nucleophilic Addition (Second Step)17.3 mdpi.comKinetically more favorable than the first step mdpi.com
Overall TVPO Formation-Releases 160 kcal/mol (exothermic) mdpi.com
Anionic Addition Polymerization-Endothermic researchgate.netresearchgate.net

This interactive table presents key kinetic and thermodynamic data for various reactions involving this compound, based on computational studies.

Structural Elucidation and Conformational Analysis of Trivinylphosphine Oxide

Experimental Structural Characterization Techniques

Experimental methods provide empirical data on the solid-state and solution-state structure of trivinylphosphine (B117729) oxide, confirming its covalent framework and assessing its purity.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Studies on trivinylphosphine oxide have provided detailed insights into its molecular geometry. mdpi.com Analysis of the crystal structure reveals that the molecule possesses a pseudo C₃ᵥ symmetry around its principal rotational axis. researchgate.net

Investigations have determined the existence of four this compound molecules per unit cell. researchgate.net The experimentally measured bond lengths from X-ray analysis are crucial for validating theoretical models. mdpi.com For instance, the phosphorus-carbon (P–C) bond length has been measured to be in the range of 1.787–1.796 Å. researchgate.net The carbon-carbon (C–C) double bond length falls within the range of 1.310–1.321 Å. mdpi.com A key feature of the this compound structure is the phosphorus-oxygen (P–O) bond, which has a measured length ranging from 1.486 Å to 1.500 Å across different studies. mdpi.comresearchgate.net

Selected Experimental Bond Lengths for this compound from Single-Crystal X-ray Diffraction
BondMeasured Length (Å)Source
P–O1.486 - 1.500 mdpi.comresearchgate.net
P–C1.787 - 1.796 researchgate.net
C=C1.310 - 1.321 mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of this compound in solution and assessing the purity of samples. researchgate.net The chemical structure of TVPO has been successfully confirmed using ¹H, ¹³C, and ³¹P NMR spectroscopy. mdpi.com

In one study, NMR data were recorded on a 400 MHz spectrometer. mdpi.com The chemical shifts for ¹H NMR and ¹³C NMR were calibrated using the residual solvent peak of deuterated chloroform (B151607) (CDCl₃) at δ = 7.26 ppm and δ = 77.16 ppm, respectively. mdpi.com For ³¹P NMR, the chemical shift was referenced to an external sample of neat phosphoric acid (H₃PO₄) at δ = 0.0 ppm. mdpi.com The ³¹P NMR spectrum of this compound in CDCl₃ shows a characteristic peak at δ 17.4 ppm. researchgate.net

NMR Spectroscopic Data for this compound
NucleusSolventChemical Shift (δ) / ppmReferenceSource
³¹PCDCl₃17.4H₃PO₄ researchgate.net
¹HCDCl₃-Residual CDCl₃ (7.26 ppm) mdpi.com
¹³CCDCl₃-CDCl₃ (77.16 ppm) mdpi.com

Single-Crystal X-ray Diffraction Studies

Theoretical Conformational Analysis

Computational chemistry provides a powerful lens for exploring the dynamic behavior of molecules, including the various shapes or conformations they can adopt through the rotation of single bonds.

Theoretical studies have been conducted to map the conformational landscape of this compound. researchgate.net Using the MP2/6-311G** level of theory, an energy-based conformational analysis was performed to identify the stable conformers of the molecule. researchgate.netkisti.re.kr This level of theory allows for the calculation of the potential energy surface as the vinyl groups rotate around the P–C bonds, revealing the energy minima that correspond to stable conformations.

The theoretical conformational analysis at the MP2/6-311G** level has revealed that this compound exists as an equilibrium mixture of five distinct true-minimum conformers. researchgate.netkisti.re.kr These stable isomers are characterized by the relative orientations of the three vinyl groups and are designated as:

s-cis-s-cis-s-cis

s-cis-s-cis-gauche

syn-s-cis-gauche-gauche

anti-s-cis-gauche-gauche

gauche-gauche-gauche

The presence of these multiple conformers is significant for understanding the molecule's averaged properties in solution and its reactivity. researchgate.net

Energy-Based Conformational Landscape Investigations (e.g., using MP2/6-311G** level of theory)

Analysis of Intramolecular Bond Lengths and the Nature of the Phosphorus-Oxygen Bond

The nature of the phosphorus-oxygen (P–O) bond in phosphine (B1218219) oxides is a topic of significant interest, and its characterization in this compound is informed by both experimental and theoretical data. The P–O bond length in this compound, determined by X-ray crystallography to be approximately 1.486 Å, is notably shorter than the sum of the single-bond radii of phosphorus and oxygen. mdpi.com

This short bond length suggests a significant degree of double bond character. mdpi.com However, the bonding is more complex than a simple P=O double bond. It is now widely accepted that the bonding in pentavalent phosphine oxides is best described as a highly polar-covalent single bond (R₃P⁺–O⁻). researchgate.net This primary bond is further stabilized by a degree of π-backdonation from the oxygen lone pairs into the antibonding (σ*) orbitals of the phosphorus-carbon bonds. researchgate.net This model accounts for both the short bond length and the significant polarity of the P–O group. mdpi.com Natural bond orbital (NBO) computations support this view, indicating that the Lewis structure with a formal negative charge on the oxygen atom and a tetravalent phosphorus contributes significantly to the final electronic hybrid. researchgate.net

Computational Chemistry and Advanced Theoretical Studies of Trivinylphosphine Oxide

Density Functional Theory (DFT) Simulations in Mechanistic Studies

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of TVPO's reactivity, particularly in understanding the mechanisms of its nucleophilic addition reactions. mdpi.comdntb.gov.uaresearchgate.net DFT simulations offer a powerful lens to explore the kinetic and thermodynamic landscapes of these chemical processes. mdpi.com The M06-2X functional, combined with the 6-311++G(d,p) basis set, has been effectively utilized for its proven accuracy in calculating geometries, energies, and reaction barriers for a wide range of molecular systems. mdpi.com

DFT calculations have been instrumental in predicting and validating the reaction mechanisms of TVPO with various nucleophiles. For instance, studies have explored the nucleophilic addition reactions with agents like piperazine (B1678402) and vinylmagnesium bromide (VMB). mdpi.comresearchgate.net

In the reaction with piperazine, a pseudo-Michael addition mechanism has been proposed. mdpi.comresearchgate.net Similarly, for the reaction with the Grignard reagent VMB, two potential pathways have been investigated. mdpi.com The computational results for the VMB reaction point towards a mechanism involving a four-membered ring transition state. mdpi.comdntb.gov.uaresearchgate.net This process is analogous to a Michael addition reaction. mdpi.comdntb.gov.uaresearchgate.net

A crucial aspect of these computational studies is the validation of the theoretical models against experimental data. Researchers have achieved this by comparing the computationally optimized molecular geometries with those determined through single-crystal X-ray analysis. mdpi.com The remarkable agreement between the calculated and experimental bond lengths and angles lends strong support to the chosen level of theory and the reliability of the predicted mechanisms. mdpi.comresearchgate.net

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for TVPO

Parameter Bond/Distance Experimental Value (Å) Calculated Value (Å)
Bond Length P=O 1.486 -
Bond Length P–C 1.787–1.796 ~1.790
Bond Length C=C 1.310–1.321 1.314–1.320
Intramolecular Distance O···H 2.706–2.780 2.731–2.743

Data sourced from a study utilizing the M062X/6-311++G(d,p) optimization approach. mdpi.com

For the pseudo-Michael addition reaction between TVPO and piperazine, DFT calculations have determined the activation energies for the two-step process. mdpi.com The reaction is found to be both thermodynamically and kinetically favorable, characterized by its exothermic nature and manageable activation barriers. mdpi.com

Table 2: Calculated Energy Profile for the Reaction of TVPO with Piperazine

Reaction Step Activation Energy (Ea)
First Step 18.63 kcal/mol
Second Step 17.3 kcal/mol

Energies were calculated at the M062x/6-311++G(d,p) level of theory. mdpi.com

In the case of the anionic addition reaction with VMB, the initiation of the chemical interaction proceeds through a transition state with a calculated activation energy of 16.76 kcal/mol. mdpi.com Computational analysis of the rate constant for this reaction yielded a value of 78 M⁻¹s⁻¹, providing quantitative insight into the reaction kinetics. mdpi.com

The characterization of transition state (TS) geometries is a key outcome of DFT simulations, offering a snapshot of the highest energy point along the reaction coordinate. mdpi.com For the nucleophilic addition reactions of TVPO, these calculations have revealed detailed structural information about the TS.

In the reaction with VMB, the transition state involves the formation of a four-membered ring that includes the magnesium atom and the TVPO molecule. mdpi.comdntb.gov.uaresearchgate.net In this TS, a bond forms between the magnesium atom and the α-carbon (Cα) of a vinyl group, while the nucleophilic vinyl group from the Grignard reagent bonds to the β-carbon (Cβ) of the TVPO molecule. mdpi.com

Table 3: Key Interatomic Distances in the Transition State of TVPO and VMB Reaction

Interacting Atoms Bond Length (Å)
Mg -- Cα 2.328
Vinyl Group -- Cβ 2.684

Geometries calculated at the M062x/6-311++G(d,p) level of theory. mdpi.com

Similarly, the reaction with piperazine proceeds through transition states where a bridging interaction links the nucleophilic nitrogen atom and the β-carbon, facilitating the formation of a new chemical bond. mdpi.com

Calculation of Kinetic Barriers and Thermodynamic Energy Profiles

Application of Implicit and Hybrid Solvation Models in Computational Chemistry

To accurately model chemical reactions in solution, the effect of the solvent must be taken into account. Computational studies on TVPO have employed sophisticated solvation models to simulate its reactivity in different solvent environments. mdpi.comdntb.gov.uaresearchgate.net An implicit solvation model was used to simulate the reaction between TVPO and piperazine in water. mdpi.comnih.govsciprofiles.com For the interaction between TVPO and vinylmagnesium bromide, a hybrid solvation model was applied to represent the tetrahydrofuran (B95107) (THF) solvent environment. mdpi.comnih.govsciprofiles.com These models allow for a more realistic representation of the reaction conditions, improving the accuracy of the calculated energy profiles and reaction mechanisms. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., 31P-1H Spin-Spin Coupling Constants)

Theoretical calculations are also employed to predict spectroscopic parameters, which aids in the interpretation of experimental NMR spectra. A combined theoretical and experimental study has been conducted on the stereochemical behavior of ³¹P-¹H spin-spin coupling constants in trivinylphosphine (B117729) and its chalcogenide derivatives, including TVPO. researchgate.netresearchgate.net

This research utilized theoretical energy-based conformational analysis at the MP2/6-311G** level to identify several low-energy conformers for each compound. researchgate.netresearchgate.net The ³¹P-¹H spin-spin coupling constants were then calculated for these conformers using the second-order polarization propagator approach (SOPPA) with the aug-cc-pVTZ-J basis set. researchgate.netresearchgate.net The results demonstrated that all ³¹P-¹H spin-spin coupling constants show a significant dependence on the geometry of the coupling pathway and the internal rotation of the vinyl group around the P-C bond. researchgate.netresearchgate.net This information is crucial for the stereochemical analysis of unsaturated phosphine (B1218219) compounds. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design Involving Phosphine Oxide Moieties

Role of Trivinylphosphine (B117729) Oxide as a Ligand for Transition Metals

Trivinylphosphine oxide (TVPO) presents a compelling, albeit not extensively explored, case as a ligand in transition metal chemistry. Its structure, featuring a phosphoryl group (P=O) and three vinyl (-CH=CH₂) substituents, suggests multifaceted coordination potential. The primary coordination site is the hard Lewis basic oxygen atom of the phosphoryl group, which readily forms bonds with hard metal centers. wikipedia.org The vinyl groups, however, introduce the possibility of secondary interactions or further reactivity.

While specific studies detailing the coordination of this compound with a wide range of transition metals are not abundant in the literature, its behavior can be inferred from the well-established chemistry of other tertiary phosphine (B1218219) oxides. For instance, the known synthesis of the tetradentate ligand P(CH₂CH₂PMe₂)₃ involves the photochemical addition of dimethylphosphine (B1204785) to trivinylphosphine, hinting at the reactivity of the vinyl groups. researchgate.net The resulting phosphine could then be oxidized to its corresponding phosphine oxide, which would be a multidentate ligand.

The reactivity of TVPO has been investigated in the context of polymerization, where it serves as a precursor for flame-retardant materials. researchgate.net These studies, often employing density functional theory (DFT), provide insights into the electronic structure and reactivity of the molecule, which are fundamental to understanding its behavior as a ligand. researchgate.net The vinyl groups in TVPO are susceptible to nucleophilic addition, a characteristic that could be exploited in the design of more complex ligand architectures. researchgate.net For example, a reaction analogous to the Michael addition has been simulated, demonstrating the potential for functionalization of the vinyl moieties. researchgate.net

The coordination of TVPO is expected to be similar to that of other phosphine oxides, such as triphenylphosphine (B44618) oxide, where the ligand coordinates to the metal center through the oxygen atom. wikipedia.org The electronic properties of the vinyl groups, being less electron-withdrawing than phenyl groups, would likely render the oxygen atom of TVPO more basic and thus a stronger donor compared to triphenylphosphine oxide. This enhanced basicity could lead to stronger metal-ligand bonds and potentially different catalytic activities.

Principles Governing Phosphine Oxide Coordination to Metal Centers

Phosphine oxides (R₃P=O) are a significant class of ligands in coordination chemistry, primarily due to the donor capacity of the phosphoryl oxygen atom. wikipedia.orgstaffs.ac.uk They are classified as hard Lewis bases and consequently form stable complexes with hard metal ions. wikipedia.org

The coordination of phosphine oxides to metal centers is a well-studied phenomenon, with several key principles governing these interactions. The oxygen atom of the phosphoryl group is the primary site of coordination, forming a metal-oxygen (M-O) bond. wikipedia.orgexpertsmind.com This interaction is predominantly electrostatic in nature. rsc.org The substituents (R groups) on the phosphorus atom play a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the stability and structure of the resulting metal complex. libretexts.org

The bond between a metal and the oxygen atom of a phosphine oxide ligand is a subject of ongoing study, with its nature described as having a significant ionic component, best represented as R₃P⁺-O⁻. staffs.ac.uk This quasi-ionic interaction is a key feature of these complexes. rsc.org The strength of this bond is influenced by several factors, including the nature of the metal ion and the substituents on the phosphorus atom.

Theoretical studies and experimental data, such as solid-state ¹⁷O NMR, support the description of the P=O bond as having a strong ionic and σ-bonded character. staffs.ac.uk Upon coordination to a metal, the M-O bond forms, and its character can range from nearly ionic to more covalent depending on the specific metal and ligand. researchgate.net For instance, in some square-pyramidal complexes of trimethylphosphine (B1194731) oxide and trimethylarsine (B50810) oxide, the axial metal-oxygen bonds are observed to be shorter than the basal ones, a phenomenon attributed to a stronger π-interaction in the axial direction. canterbury.ac.nz In contrast, studies on indium trihalide complexes with various phosphine oxides suggest a predominantly electrostatic metal-oxygen interaction. rsc.org

The table below summarizes the M-O bond lengths in selected phosphine oxide complexes.

ComplexMetalM-O Bond Length (Å)Reference
NiCl₂[OP(C₆H₅)₃]₂Ni1.96 wikipedia.org
cis-WCl₄(OPPh₃)₂W- wikipedia.org
[InCl₃(Me₃PO)₂(MeOH)]In- rsc.org

The coordination of a phosphine oxide to a metal center has a discernible effect on the phosphorus-oxygen (P-O) bond. Upon complexation, the P-O bond distance typically elongates. wikipedia.org This elongation is a direct consequence of the donation of electron density from the oxygen atom to the metal, which weakens the P-O bond.

For example, the P-O distance in free triphenylphosphine oxide is approximately 1.48 Å. wikipedia.org In the complex NiCl₂[OP(C₆H₅)₃]₂, this distance increases to 1.51 Å. wikipedia.org A similar trend is observed in other complexes, such as cis-WCl₄(OPPh₃)₂. wikipedia.org This structural change is consistent with the stabilization of the ionic resonance structure (R₃P⁺-O⁻) upon coordination to the metal. wikipedia.org

The table below illustrates the change in P-O bond length upon coordination.

Compound/ComplexP-O Bond Length (Å)Reference
Triphenylphosphine oxide (free)1.48 wikipedia.org
NiCl₂[OP(C₆H₅)₃]₂1.51 wikipedia.org

This phenomenon is a key indicator of the formation of a metal-phosphine oxide complex and provides valuable information about the strength of the metal-ligand interaction.

Analysis of Metal-Oxygen Bonding Interactions

Exploration of Secondary Phosphine Oxides in Tautomeric Equilibrium and their Ligand Behavior

Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, exhibit a fascinating tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form (R₂P-OH). rsc.orgresearchgate.net This equilibrium is the foundation of their rich and versatile coordination chemistry. rsc.orgresearchgate.net While the pentavalent oxide form is generally more stable and predominates in solution, coordination to a transition metal can shift the equilibrium towards the trivalent phosphinous acid tautomer. rsc.orgresearchgate.netresearchgate.net This allows the ligand to behave like a traditional trivalent phosphine. rsc.orgresearchgate.net

This dual nature makes SPOs particularly interesting ligands. In their pentavalent form, they are air-stable, a significant advantage over many air-sensitive phosphines. rsc.orgresearchgate.net Upon coordination in their trivalent form, they act as strong-field ligands. wikipedia.org The presence of the hydroxyl group in the phosphinous acid tautomer also allows for the formation of intramolecular hydrogen bonds within the coordination sphere. wikipedia.org

The tautomeric behavior of SPOs is influenced by the electronic properties of the substituents on the phosphorus atom. researchgate.net Electron-withdrawing groups tend to favor the trivalent phosphinous acid form, while electron-donating groups favor the pentavalent oxide form. researchgate.netmdpi.com This allows for the fine-tuning of the ligand's properties for specific applications.

An illustrative example of an SPO complex is PtH(PMe₂OH)₂(PMe₂O), which is derived from dimethylphosphine oxide. wikipedia.org

Design and Synthesis of Mixed Phosphine-Phosphine Oxide Ligands

Mixed phosphine-phosphine oxide ligands, which contain both a strongly coordinating phosphine group and a more labile phosphine oxide group, have emerged as a significant class of hemilabile ligands. researchgate.netcitedrive.com This hemilability, or the ability to have one part of the ligand dissociate from the metal center, can stabilize reactive intermediates and enhance catalytic performance. researchgate.netcitedrive.com

The design of these ligands often involves creating a bridge between a phosphine and a phosphine oxide moiety. researchgate.net A common synthetic strategy involves the selective oxidation of one phosphine group in a bidentate phosphine ligand. acs.org For example, ligands of the type Ph₂P(CH₂)n P(O)Ph₂ can be derived from bis(diphenylphosphino)ethane (dppe) or bis(diphenylphosphino)methane (B1329430) (dppm). wikipedia.org

A more recent and efficient method for the synthesis of mixed phosphine-phosphine oxide ligands is through the Rh(I)-catalyzed C-H bond alkylation of biarylphosphines with vinylphosphine oxides, such as diphenylvinylphosphine (B1198819) oxide. researchgate.net This approach allows for the introduction of one or two phosphine oxide side arms onto a biarylphosphine scaffold. researchgate.net For instance, the reaction of biarylphosphines with diphenylvinylphosphine oxide can yield mixed phosphine-bis(phosphine oxide) ligands. researchgate.net

The unique coordination properties of these mixed ligands, combining a "hard" phosphine oxide donor with a "soft" phosphine donor, make them highly effective in catalysis. researchgate.net

Applications in Homogeneous Catalysis, including Enantioselective Transformations

Phosphine oxide-based ligands have found widespread application in homogeneous catalysis. rsc.orgfreixagroup.comehu.es Their stability and tunable electronic and steric properties make them valuable components of catalytic systems for a variety of transformations. citedrive.com

Secondary phosphine oxides (SPOs) have been particularly successful as pre-ligands in catalysis. researchgate.netresearchgate.net Their ability to exist in a tautomeric equilibrium allows them to act as either P- or O-donors, providing a unique bifunctional character that can be exploited in catalytic cycles. freixagroup.comthieme-connect.com Metal complexes of SPOs have been used as catalysts for hydroformylation and hydrogenation reactions. freixagroup.com They have also been employed in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. rsc.org

Mixed phosphine-phosphine oxide ligands have shown remarkable reactivity in challenging catalytic transformations. For example, a palladium catalyst bearing the DavePhosO ligand, a mixed phosphine-phosphine oxide, exhibited excellent activity and selectivity in the Buchwald-Hartwig amination of 2-chlorotoluene (B165313) with ammonia. researchgate.netcitedrive.comresearchgate.net The hemilabile nature of the phosphine oxide group is thought to prevent the formation of inactive palladium complexes. researchgate.netcitedrive.com

The development of chiral phosphine oxide ligands has opened the door to their use in enantioselective catalysis. worldscientific.comnih.gov Chiral SPOs have been employed as pre-ligands in asymmetric hydrogenations, leading to high enantioselectivities. thieme-connect.com The synthesis of P-chiral tertiary phosphine oxides with specific functional groups, such as an ethynyl (B1212043) group, has been achieved through copper-catalyzed azide-alkyne cycloaddition reactions, further expanding the toolbox of chiral ligands for asymmetric synthesis. rsc.org Chemoenzymatic methods have also been utilized to synthesize chiral mixed phosphine-phosphine oxide catalysts, which have been successfully applied in the asymmetric allylation of aldehydes and the hydrogenation of alkenes. rsc.org

Polymer Science and Advanced Materials Applications of Trivinylphosphine Oxide

Integration into Flame Retardancy Technologies

The inherent phosphorus content of trivinylphosphine (B117729) oxide makes it a promising candidate for conferring flame retardancy to various materials. dntb.gov.uaresearchgate.netmdpi.com Its reactivity allows for its integration into polymeric matrices through several innovative strategies, leading to durable and effective fire protection.

Utilization as a Precursor for Flame-Retardant Additives

Trivinylphosphine oxide serves as a valuable precursor for the synthesis of flame-retardant additives. dntb.gov.uaresearchgate.netmdpi.com Its vinyl groups are amenable to a variety of chemical modifications, enabling the creation of molecules with enhanced flame-retardant properties. These additives can then be incorporated into polymers to improve their fire resistance. The reactivity of the vinyl groups towards both radical polymerization and Michael-like addition reactions has been explored for the in situ preparation of polymeric materials that act as immobilized flame-retardant additives. researchgate.netmdpi.com

Strategies for In Situ Polymerization and Immobilization within Polymeric Matrices

A key strategy for achieving durable flame retardancy involves the in situ polymerization of this compound within a polymer matrix. researchgate.netmdpi.com This approach creates an interpenetrating network of the flame-retardant polymer within the host material, leading to excellent wash durability. For instance, the polymerization of TVPO with piperazine (B1678402) at high temperatures has been successfully applied to create durable flame-retardant cellulose (B213188) fabric materials. mdpi.com This method forges an immobilized flame-retardant additive directly within the material. researchgate.netmdpi.com Another novel in situ polymerization strategy involves the polycondensation of tetramethylolphosphonium sulfate, dicyandiamide, and an anionic cyclic phosphate (B84403) ester on polyester/cotton blend fabrics, resulting in superior durability. nih.gov

Formation of Phosphine (B1218219) Oxide Networks within Fibrous Substrates (e.g., Cotton)

A significant application of this compound is the creation of flame-retardant networks within fibrous substrates like cotton. empa.chfibre2fashion.cominnovations-report.com Researchers have developed a process that utilizes a tri-functional phosphorus compound, this compound, which reacts with nitrogen compounds like piperazine to form an independent network inside the cotton fibers. empa.chfibre2fashion.cominnovations-report.comiom3.org This method is advantageous as it does not chemically block the hydroxyl (-OH) groups of the cellulose, thereby preserving the natural feel and water absorption properties of the cotton. empa.chfibre2fashion.comadmin.chadmin.ch

The process involves treating the cotton with an aqueous solution of the phosphorus and nitrogen compounds, followed by steaming to facilitate the crosslinking reaction. empa.chinnovations-report.com This application is compatible with existing textile industry equipment. empa.chinnovations-report.com The resulting phosphine oxide network is highly durable, with reports indicating that 95% of the network remains after 50 launderings. empa.chfibre2fashion.cominnovations-report.comadmin.ch This formaldehyde-free treatment offers a safer alternative to conventional flame-retardant finishes. empa.chfibre2fashion.cominnovations-report.comiom3.orgadmin.chadmin.ch Furthermore, this one-step process can also incorporate silver nanoparticles to provide antimicrobial properties that are also durable to washing. empa.chfibre2fashion.cominnovations-report.comadmin.ch

Table 1: Durability of Flame-Retardant Treatment on Cotton

Property Result Citation
Flame Retardant Network Retention after 50 Launderings 95% empa.chfibre2fashion.cominnovations-report.comadmin.ch
Antimicrobial Property (Silver Nanoparticles) Survives 50 laundry cycles empa.chfibre2fashion.cominnovations-report.comadmin.ch

Hydrogel Synthesis and Engineering

The unique chemical structure of this compound also lends itself to the synthesis of advanced hydrogels with responsive properties and controlled network architectures.

Development of pH-Responsive Hydrogels via Michael Addition Polymerization

Researchers have successfully synthesized pH-responsive hydrogels using a catalyst-free Michael addition polymerization of this compound with cyclic secondary diamine monomers under mild conditions. whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov This one-step synthesis strategy yields transparent and impurity-free gels, eliminating the need for post-purification steps. whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov The selection of the diamine backbone is crucial in designing the pH-responsive behavior of the hydrogel. whiterose.ac.ukwhiterose.ac.uk

These hydrogels demonstrate pH-specific drug release. acs.orgnih.gov For instance, a higher and faster release of anionic dyes like Acid Blue 80 and Fluorescein was observed at a pH of 10 compared to an acidic pH, likely due to their increased solubility in alkaline conditions. whiterose.ac.ukacs.orgnih.gov However, a very low drug release was observed for Acid Blue 90, which was attributed to the reaction of its accessible free amino group with the vinyl groups of the TVPO. whiterose.ac.ukacs.orgnih.gov

Table 2: pH-Dependent Drug Release from TVPO-based Hydrogels

Model Drug Release Behavior at pH 10 Probable Reason Citation
Acid Blue 80 Higher and faster release Increased solubility in alkaline pH whiterose.ac.ukacs.orgnih.gov
Fluorescein Higher and faster release Increased solubility in alkaline pH whiterose.ac.ukacs.orgnih.gov
Acid Blue 90 Very low release (<1%) Reaction of its amino group with TVPO vinyl groups whiterose.ac.ukacs.orgnih.gov

Control over Tunable Nanoscale Network Structures in Hydrogels

The synthesis strategy for these this compound-based hydrogels allows for the control and tuning of their nanoscale network structures. whiterose.ac.ukwhiterose.ac.uk Small-angle X-ray scattering (SAXS) has been used to elucidate these nanoscale features, revealing the presence of collapsed nanodomains within the gel networks. whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov The size of these domains can be tuned by varying the amine monomers and the nature of the solvent used in the synthesis. whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov This ability to control the polymer chain configurations and nanodomain sizes within the network is critical for steering their functions, particularly in applications like drug delivery. whiterose.ac.ukacs.org

Multifunctional Material Design through Integration with Nanoparticles (e.g., Silver Nanoparticles)

The integration of this compound (TVPO) with nanoparticles, particularly silver nanoparticles (AgNPs), presents a novel and effective strategy for designing multifunctional materials. This approach leverages the unique properties of both the phosphine oxide network and the embedded nanoparticles to create advanced materials with synergistic functionalities. A prime example of this is in the treatment of cellulose fibers to impart both flame retardancy and antimicrobial properties.

In a notable application, cellulose fabrics are treated with a solution containing TVPO and a cyclic amine, such as piperazine. This is followed by a heat-initiated click crosslinking reaction, which results in the in-situ formation of a phosphine oxide macromolecular physical network within the cellulose fibers. This network provides a durable flame-retardant effect.

Subsequently, the material can be endowed with antimicrobial characteristics through the in-situ formation of silver nanoparticles. The amine functionalities within the polymer network can act as reducing agents for silver salts, facilitating the synthesis of AgNPs directly within the cellulose matrix. The resulting composite material exhibits excellent antimicrobial efficacy alongside its flame-retardant properties. This dual-functionality is durable, withstanding numerous laundry cycles, which underscores the robustness of the in-situ formed phosphine oxide network as a host for the nanoparticles. The integration of AgNPs does not compromise the flame-retardant capabilities of the TVPO-based network, demonstrating a successful design of a multifunctional material.

PropertyDescriptionReference
Flame RetardancyThe phosphine oxide network formed from TVPO within the cellulose matrix acts as a flame retardant. whiterose.ac.uk
Antimicrobial ActivityIn-situ synthesized silver nanoparticles (AgNPs) within the material provide potent antimicrobial effects. whiterose.ac.uk
DurabilityThe multifunctional properties are resistant to repeated laundering, indicating a strong integration of the components. whiterose.ac.uk

Role of this compound as a Versatile Building Block in Organic Synthesis

This compound (TVPO) serves as a versatile building block in organic synthesis, primarily due to the reactivity of its three vinyl groups. These groups can readily participate in a variety of addition reactions, making TVPO a valuable precursor for the synthesis of more complex organophosphorus compounds and polymers.

One of the most significant applications of TVPO as a building block is in Michael-like addition reactions. nih.gov The electron-withdrawing nature of the phosphine oxide group activates the vinyl groups, making them susceptible to nucleophilic attack. This has been demonstrated in reactions with various nucleophiles, including amines and Grignard reagents. For instance, the reaction of TVPO with cyclic secondary diamines like piperazine proceeds via a Michael addition mechanism to form crosslinked polymer networks. whiterose.ac.uk This reactivity is fundamental to its use in creating hydrogels and other polymeric materials. nih.gov

Theoretical studies, supported by experimental observations, have elucidated the mechanism of these reactions. nih.gov Density functional theory (DFT) calculations have shown that the reaction between TVPO and vinylmagnesium bromide (VMB) can proceed via a pseudo-Michael addition pathway. nih.gov This is analogous to the well-known 1,4-addition of Gilman reagents to α,β-unsaturated ketones. nih.gov

The reactivity of the vinyl groups in TVPO also suggests its potential use as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. While specific, isolated examples of TVPO in Diels-Alder reactions are not extensively documented in readily available literature, the electronic properties of its vinyl groups make it a suitable candidate for [4+2] cycloadditions with conjugated dienes.

Furthermore, the generation of α-phosphonyl radicals from this compound derivatives under photoredox catalysis conditions opens up possibilities for their use in cross-coupling reactions. This method allows for the formation of new carbon-phosphorus bonds, expanding the synthetic utility of TVPO-derived structures.

Future Research Directions and Advanced Perspectives for Trivinylphosphine Oxide

Innovation in Novel Synthetic Pathways and Methodologies

The predominant method for synthesizing trivinylphosphine (B117729) oxide involves the Grignard reaction, where phosphoryl trichloride (B1173362) (POCl₃) is treated with vinylmagnesium bromide (VMB) in a solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C). mdpi.comsmolecule.com This reaction is highly temperature-dependent; maintaining low temperatures is crucial as higher temperatures can lead to the in situ polymerization of the TVPO product. dntb.gov.uamdpi.com Theoretical calculations have shown this synthesis to be thermodynamically favorable, proceeding via a nucleophilic substitution mechanism where the vinyl anion displaces chloride ions from the phosphorus center. mdpi.com

Future research is poised to move beyond this classical stoichiometric approach towards more efficient and sustainable methodologies. Key areas for innovation include:

Catalytic C–P Bond Formation: Developing catalytic systems, potentially using transition metals, to form the carbon-phosphorus bonds directly. This would reduce the reliance on stoichiometric Grignar reagents and improve atom economy.

Alternative Phosphorus Sources: Investigating different starting materials besides phosphoryl trichloride to streamline the process and potentially mitigate the formation of inorganic salts as byproducts.

Flow Chemistry Synthesis: Implementing continuous flow reactor technologies could offer superior control over reaction parameters, particularly the critical temperature management, to enhance yield, purity, and safety while enabling easier scalability.

Process Optimization for Commercial Scale-Up: A significant hurdle for the broader application of TVPO is the availability of the monomer at an industrial scale. iom3.orgempa.ch Future research must focus on developing a robust, cost-effective manufacturing process that is compliant with regulations like REACH in Europe to facilitate its commercialization. iom3.orgempa.ch

In-Depth Elucidation of Underexplored Reaction Mechanisms and Selectivities

The reactivity of TVPO is dominated by its vinyl groups, which readily undergo Michael-type addition reactions. mdpi.comresearchgate.net For instance, the reaction with cyclic secondary diamines like piperazine (B1678402) has been used to synthesize hydrogels and flame-retardant networks for textiles. iom3.orgwhiterose.ac.ukempa.ch Computational studies have explored these nucleophilic addition reactions, proposing a pseudo-Michael addition mechanism that proceeds through a four-membered ring transition state. dntb.gov.uaresearchgate.net The reaction with a Grignard reagent can also lead to an anionic addition polymerization. mdpi.comresearchgate.net

Despite this progress, a deeper mechanistic understanding is required to fully exploit TVPO's synthetic potential. Future investigations should aim to:

Explore Competing Reaction Pathways: The ambiphilic nature of TVPO, with both nucleophilic (the phosphoryl oxygen) and electrophilic (the phosphorus atom and vinyl carbons) centers, creates opportunities for competing reaction pathways. smolecule.com Detailed kinetic and computational studies are needed to understand how to selectively target one reactive site over another based on reaction conditions.

Investigate Radical Polymerization: While addition reactions are common, the potential for controlled radical polymerization of the vinyl groups is an underexplored area that could lead to new classes of polymers with unique properties.

Study Cycloaddition Reactions: The electron-deficient nature of the vinyl groups suggests potential for participation in cycloaddition reactions (e.g., Diels-Alder), which could open pathways to novel cyclic and polycyclic phosphorus-containing structures.

Unravel Selectivity in Multi-Step Reactions: Research into the reaction between TVPO and piperazine serves as a foundation for future explorations aimed at understanding the intricacies of selectivity and reactivity in more complex, multi-step reaction systems. researchgate.net

Advancements in Computational Modeling for Predictive Material and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the synthesis and reactivity of TVPO. dntb.gov.uaresearchgate.net Studies have successfully used the M06-2X functional with the 6-311++G(d,p) basis set to model reaction energetics, transition states, and molecular geometries, showing excellent agreement with experimental data from single-crystal X-ray analysis. mdpi.comresearchgate.netresearchgate.net

The future of computational work on TVPO lies in moving from explanatory to predictive modeling. Advanced perspectives include:

Multi-scale Modeling: Combining quantum mechanical methods (like DFT) for reaction mechanisms with molecular dynamics (MD) simulations to predict the bulk properties of TVPO-based polymers and materials. This could forecast material characteristics like thermal stability, mechanical strength, and permeability.

Predictive Reaction Design: Developing computational models that can predict the outcome and selectivity of TVPO reactions with a wide range of co-monomers and reagents. This would accelerate the discovery of new functional materials by allowing for virtual screening before committing to laboratory synthesis.

Machine Learning Integration: Employing machine learning algorithms trained on both computational and experimental data to identify complex structure-property relationships and guide the design of next-generation materials with tailored functionalities.

Table 1: Summary of Computational Modeling Parameters and Findings for TVPO
Parameter/MethodDetails and Key FindingsReference
DFT Functional & Basis Set M062X/6-311++G(d,p) has been shown to produce accurate results for geometries, energies, and reaction barriers. mdpi.com
Reaction Mechanism (vs. Piperazine) Simulations show a pseudo-Michael addition reaction with a four-membered ring transition state. dntb.gov.uaresearchgate.net
Reaction Mechanism (vs. VMB) The reaction with vinylmagnesium bromide (VMB) can proceed via an anionic addition mechanism. Potential energy diagrams have been calculated to map the reaction pathway. mdpi.comresearchgate.net
Structural Analysis Calculated bond lengths (e.g., C-C: 1.314–1.320 Å) align remarkably well with experimental X-ray data (1.310–1.321 Å), validating the computational model. mdpi.comresearchgate.net
Thermodynamics of Synthesis The reaction between POCl₃ and VMB is thermodynamically favorable. TVPO is the thermodynamically preferred product at low temperatures. dntb.gov.uamdpi.com

Expansion into Novel Material Science Applications and Functional Materials

Current applications of TVPO are primarily concentrated in two areas: flame retardants and hydrogels. By forming a cross-linked network with nitrogen-containing compounds like piperazine, TVPO imparts durable, formaldehyde-free flame retardancy to cellulose (B213188) fabrics like cotton. iom3.orgempa.chempa.ch This phosphine (B1218219) oxide network is physically held within the fiber and is resistant to washing. iom3.orgempa.ch Additionally, the Michael addition reaction of TVPO with diamines in aqueous solutions produces pH-responsive hydrogels, which have been explored for potential applications in controlled drug release. whiterose.ac.uknih.govacs.orgwhiterose.ac.uk

The trifunctional nature of TVPO makes it an ideal building block for a much wider range of advanced materials. Future research should explore its use in:

High-Performance Coatings: Developing cross-linked TVPO-based coatings for surfaces requiring high thermal stability, chemical resistance, and flame retardancy.

Functional Membranes: Fabricating membranes for gas separation or water purification, where the polar phosphine oxide groups can be leveraged to control permeability and selectivity.

Advanced Adhesives and Composites: Utilizing TVPO as a cross-linking agent to enhance the thermal and mechanical properties of epoxy resins and other polymer composites.

Multifunctional Textiles: Building on current work, the co-incorporation of other functional agents, such as silver nanoparticles for antimicrobial properties, alongside the TVPO network can create textiles with multiple protective functionalities in a single process. iom3.orgempa.ch

Biomedical Materials: Designing new cytocompatible and potentially biodegradable gels and scaffolds for tissue engineering and advanced drug delivery systems, building on the initial findings that TVPO-based hydrogels show low cytotoxicity. nih.govacs.orgwhiterose.ac.uk

Table 2: Potential Future Applications of TVPO-Based Materials
Application AreaConcept and RationaleKey TVPO Property
Advanced Coatings Cross-linked polymer films for protective coatings on metals or wood, offering enhanced fire and chemical resistance.Thermal stability, flame retardancy
Separation Membranes Polymer membranes for gas separation or filtration, where the P=O group can influence molecular transport.Polarity, cross-linking ability
High-Performance Composites Use as a reactive additive or cross-linker in materials like epoxy resins to improve structural integrity and heat resistance.Trifunctionality, thermal stability
Multifunctional Textiles Creating fabrics that are simultaneously flame-retardant, antimicrobial, and comfortable by co-incorporating agents like nanosilver. iom3.orgempa.chNetwork formation, compatibility
Biomaterials Developing new tunable hydrogels for drug delivery or tissue scaffolds, leveraging its low cytotoxicity and reactive nature. nih.govwhiterose.ac.ukBiocompatibility, gel formation

Development of Next-Generation Ligands for Catalytic Processes

While phosphine oxides are not typically considered strong ligands for late transition metals, they have been shown to act as stabilizing or "hemilabile" ligands in certain catalytic cross-coupling reactions. nih.gov For example, triphenylphosphine (B44618) oxide can have a beneficial effect in palladium-catalyzed reactions by preventing catalyst decomposition. nih.gov Secondary phosphine oxides exist in equilibrium with their trivalent phosphinous acid tautomer, allowing them to coordinate to metals and participate in catalysis. rsc.org

The application of trivinylphosphine oxide itself as a ligand is a virtually unexplored frontier. The presence of the three vinyl groups offers unique possibilities for creating advanced catalytic systems:

Polymer-Supported Catalysts: TVPO could first act as a ligand to form a homogeneous metal complex. This complex could then be polymerized or co-polymerized via its vinyl groups to create a heterogeneous, easily recyclable catalyst.

Post-Coordination Modification: The vinyl groups of a coordinated TVPO ligand could be chemically modified (e.g., via hydrogenation or hydrofunctionalization) after complexation to the metal center. acs.org This would allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Chiral Ligand Synthesis: Developing synthetic routes to chiral analogues of TVPO could open the door to its use in asymmetric catalysis, a cornerstone of modern organic synthesis.

Multimetallic Systems: The trifunctional nature of TVPO could be used to bridge multiple metal centers, creating multimetallic catalysts with cooperative reactivity for challenging chemical transformations.

Q & A

Q. What are the established synthetic routes for trivinylphosphine oxide, and how do reaction conditions influence yield and purity?

this compound is synthesized via thiol elimination from tris[2-(phenylthio)ethyl]phosphine oxide under inert atmospheres (e.g., nitrogen). Key parameters include stoichiometric control of reactants, temperature optimization (typically 60–80°C), and catalyst selection (e.g., mild bases). Purification involves recrystallization or column chromatography to isolate the product from byproducts like triphenylphosphine oxide. Yields are highly dependent on avoiding oxygen exposure, which promotes oxidation side reactions .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound’s structure?

  • Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the trigonal pyramidal geometry at phosphorus.
  • ³¹P NMR spectroscopy detects characteristic shifts between δ +20 to +30 ppm for the P=O group.
  • FT-IR spectroscopy identifies the P=O stretching vibration near 1190 cm⁻¹.
  • Density Functional Theory (DFT) calculations validate electronic structures and predict vibrational frequencies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation.
  • Avoid contact with reducing agents (risk of phosphine gas release) and strong oxidizers.
  • Employ personal protective equipment (gloves, goggles) due to irritant properties.
  • Store in sealed, dark containers at low temperatures to inhibit degradation .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its polymerization reactivity?

DFT studies reveal that the electron-deficient phosphorus center and conjugated vinyl groups facilitate radical or anionic polymerization. The LUMO (lowest unoccupied molecular orbital) is localized on the vinyl carbons, enabling nucleophilic attack. Steric effects from the bulky phosphine oxide group modulate reaction kinetics, favoring controlled chain propagation in copolymer systems .

Q. What mechanistic insights explain this compound’s role in flame-retardant materials?

In cotton functionalization, this compound forms a covalent network with nitrogen compounds (e.g., piperazine) via Michael addition. This network:

  • Enhances thermal stability by promoting char formation.
  • Retains cellulose’s hydroxyl groups for hydrophilicity.
  • Achieves permanent flame resistance without leaching, as shown by thermogravimetric analysis (TGA) and cone calorimetry .

Q. How can computational models optimize this compound’s application in coordination polymers?

  • Molecular Dynamics (MD) simulations predict crosslinking efficiency with lanthanides (e.g., Eu³⁺) based on ligand flexibility and orbital overlap.
  • Time-Dependent DFT (TD-DFT) models intramolecular charge transfer in luminescent complexes, guiding solvent selection (e.g., DMF vs. THF) for enhanced quantum yields .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

  • High-Resolution Mass Spectrometry (HRMS) identifies trace impurities (e.g., oxidized byproducts) that may skew reactivity studies.
  • Kinetic isotope effects and Eyring plots differentiate between radical vs. ionic polymerization pathways.
  • In situ IR spectroscopy monitors real-time reaction progress to validate mechanistic hypotheses .

Methodological Guidelines

  • Synthetic Optimization : Use Schlenk-line techniques for air-sensitive reactions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Computational Validation : Cross-reference DFT results with experimental NMR/IR data to ensure model accuracy.
  • Material Testing : For flame-retardant applications, combine TGA with limiting oxygen index (LOI) measurements to quantify performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.